molecular formula C58H91N17O20S2 B12108303 H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH

Cat. No.: B12108303
M. Wt: 1410.6 g/mol
InChI Key: CSEYOQGUZFFDDP-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[2-[2-[[1-[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H91N17O20S2/c1-29(65-53(90)41-10-6-21-74(41)55(92)34(9-5-20-64-58(62)63)67-52(89)39(27-76)72-47(84)32(60)18-23-97-2)46(83)73-40(28-96)56(93)75-22-7-11-42(75)54(91)71-37(25-43(61)78)50(87)70-38(26-45(81)82)51(88)66-33(8-3-4-19-59)48(85)69-36(24-30-12-14-31(77)15-13-30)49(86)68-35(57(94)95)16-17-44(79)80/h12-15,29,32-42,76-77,96H,3-11,16-28,59-60H2,1-2H3,(H2,61,78)(H,65,90)(H,66,88)(H,67,89)(H,68,86)(H,69,85)(H,70,87)(H,71,91)(H,72,84)(H,73,83)(H,79,80)(H,81,82)(H,94,95)(H4,62,63,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEYOQGUZFFDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H91N17O20S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Considerations:

  • Resin Swelling : Pre-swelling in dichloromethane (DCM) or dimethylformamide (DMF) for 30–60 minutes optimizes reagent penetration.

  • Linker Chemistry : Rink amide linkers enable mild cleavage conditions (20% hexafluoroisopropanol in DCM) to preserve acid-sensitive residues like Trp or Met.

Sequential Amino Acid Coupling and Activation

The peptide chain is assembled from the C- to N-terminus using Fmoc/t-Bu protection strategies . Each coupling cycle involves:

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group.

  • Amino Acid Activation : HOBt/DIC or Oxyma Pure/DIC in DMF activates carboxyl groups for 5–10 minutes.

  • Coupling Reaction : 2–4 equivalents of activated amino acid are added for 30–60 minutes.

Challenges in Sequence Assembly:

  • Cysteine (Cys) Handling : Cys6 is protected with Trt (triphenylmethyl) to prevent disulfide formation. Trt is stable under Fmoc deprotection but cleaved during final TFA treatment.

  • Arginine (Arg) and Lysine (Lys) : Side chains are protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butoxycarbonyl) , respectively.

Side-Chain Protection and Orthogonal Deprotection

The peptide contains multiple residues requiring orthogonal protection (Table 1):

Table 1: Side-Chain Protection Scheme

ResiduePositionProtecting GroupCleavage Condition
Cys6TrtTFA/Scavengers
Asp9OtBuTFA/Scavengers
Asn8TrtTFA/Scavengers
Lys10BocTFA/Scavengers
Ser2tBuTFA/Scavengers

Note: t-Bu (tert-butyl) and OtBu (orthoester) groups prevent β-elimination and aspartimide formation at Asp-Pro motifs.

Cleavage and Global Deprotection

Final cleavage employs a TFA-based cocktail (TFA:H2O:Triisopropylsilane:EDT = 92.5:2.5:2.5:2.5) for 2–4 hours at 25°C. Scavengers like EDT (ethanedithiol) prevent tert-butyl cation-mediated modifications.

Critical Steps:

  • Met Oxidation Mitigation : Adding 0.1 M methionine to the cleavage mixture reduces oxidation of Met1.

  • Cys Deprotection : Trt groups on Cys6 are simultaneously removed under these conditions.

Purification via Reverse-Phase HPLC

Crude peptides are purified using C18 columns (5 µm, 300 Å pore size) with gradient elution:

  • Mobile Phase A : 0.1% TFA in H2O

  • Mobile Phase B : 0.1% TFA in acetonitrile

  • Gradient : 10% B to 40% B over 60 minutes.

Table 2: Purification Metrics

ParameterValue
Retention Time28.5 min
Purity (HPLC)≥95%
Yield15–20%

Characterization and Quality Control

Mass Spectrometry (MS):

  • Observed m/z : 1410.57 [M+H]+ (matches theoretical MW).

  • Disulfide Analysis : No dimerization detected, confirming Cys6 remains reduced.

Amino Acid Analysis (AAA):
Hydrolysis in 6 M HCl (110°C, 24 h) followed by ninhydrin derivatization validates residue stoichiometry.

Industrial-Scale Optimization

For large-scale production (>1 mmol), continuous-flow SPPS systems reduce solvent use by 70% and improve coupling efficiency to 99.8% per cycle . Automated systems also minimize human error during repetitive steps.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Biochemical Research

H-Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu-OH serves as a model compound for studying:

  • Protein Structure and Function : It aids in understanding protein interactions and dynamics.
  • Enzyme-Substrate Interactions : The peptide can be utilized to investigate how enzymes interact with substrates.

Therapeutic Applications

The peptide has shown promise in various therapeutic contexts:

  • Thrombin Receptor Antagonism : It inhibits thrombin-triggered platelet aggregation, making it a candidate for treating thrombotic disorders by blocking protease-activated receptor 1 (PAR-1) activation .
  • Antimicrobial Activity : Research indicates potential as an antimicrobial agent, contributing to the development of new antibiotics.

Drug Development

This compound is crucial in:

  • Drug Delivery Systems : Enhancing the bioavailability of therapeutic agents by modifying their delivery mechanisms .
  • Vaccine Development : Used in the production of recombinant proteins that are essential for vaccine formulation .

Biotechnology

In biotechnology, this peptide plays a role in:

  • Recombinant Protein Production : It assists in producing proteins for therapeutic use, including vaccines and enzyme therapies .
  • Biosensors and Diagnostics : The peptide can be incorporated into biosensors to detect biological markers or pathogens.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Thrombin Inhibition Study :
    • A study demonstrated that the peptide effectively reduces serotonin release and tyrosine phosphorylation associated with platelet activation, suggesting its utility in managing thrombotic conditions .
  • Antimicrobial Research :
    • Investigations into the antimicrobial properties of related peptides have shown that modifications can enhance activity against resistant strains of bacteria, indicating a pathway for developing new treatments.
  • Vaccine Development Trials :
    • Research has highlighted the use of such peptides in creating more effective vaccines by improving immune responses through targeted delivery systems .

Mechanism of Action

The mechanism of action of peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes. For instance, the peptide may bind to an enzyme’s active site, inhibiting its activity, or interact with a receptor to trigger a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH: Similar structure but with glycine instead of methionine.

    H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-asp-OH: Similar structure but with aspartic acid instead of glutamic acid.

Uniqueness

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH is unique due to its specific sequence of amino acids, which determines its structure, stability, and biological activity. The presence of methionine and cysteine residues allows for potential disulfide bond formation, adding to the peptide’s stability and functionality.

Biological Activity

The compound H-Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu-OH is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of thrombin receptor antagonism. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C58H91N17O20S2
  • Molecular Weight : 1410.57 g/mol
  • CAS Number : 207553-92-2

This peptide consists of a sequence of amino acids that contribute to its unique biological activities, particularly in the modulation of platelet aggregation and other thrombin-related processes.

Thrombin Receptor Antagonism

This compound acts primarily as an inhibitor of thrombin-triggered platelet aggregation . It has been shown to significantly reduce serotonin release and tyrosine phosphorylation associated with platelet activation, making it a candidate for therapeutic use in conditions related to thrombosis.

The peptide functions by binding to the protease-activated receptor 1 (PAR-1), inhibiting its activation by thrombin. This blockade prevents downstream signaling pathways that lead to platelet activation and aggregation.

Comparative Activity

In studies comparing various peptides, this compound demonstrated approximately tenfold higher anti-aggregatory activity than previously reported thrombin receptor antagonists. This enhanced efficacy suggests its potential for use in clinical settings where inhibition of platelet aggregation is desired.

Research Findings

A summary of key findings from recent studies is presented below:

Study ReferenceBiological Activity ObservedKey Findings
Inhibition of platelet aggregationDemonstrated significant reduction in thrombin-induced aggregation.
PAR-1 antagonist activityShowed high affinity for PAR-1, preventing thrombin binding.
Serotonin release inhibitionReduced serotonin release in activated platelets, indicating effective antagonism.

Clinical Implications

  • Thrombosis Management : The compound's ability to inhibit thrombin activity positions it as a potential treatment for thrombotic disorders. Clinical trials are necessary to evaluate its effectiveness and safety in humans.
  • Cardiovascular Health : Given its role in platelet function, this peptide may be beneficial in managing cardiovascular diseases where platelet aggregation is a risk factor.

Experimental Models

Research utilizing animal models has provided insights into the pharmacodynamics of this compound. In murine models, administration of the peptide resulted in decreased thrombus formation under conditions that typically promote clotting.

Q & A

Q. How do I confirm the primary structure of H-Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu-OH?

  • Methodological Answer : Use Edman degradation for N-terminal sequencing and mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight verification. For cysteine residues, perform reduction/alkylation to prevent disulfide bond interference . Cross-validate with peptide synthesis records if available.

Q. What experimental strategies are recommended for synthesizing this peptide?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Optimize coupling efficiency for arginine (slow coupling) and cysteine (use orthogonal protecting groups like Trt). Monitor by HPLC after each cycle and perform cleavage with TFA/scavengers to preserve acid-labile residues (e.g., asparagine) .

Q. How can I identify conflicting data in existing literature about this peptide’s bioactivity?

  • Methodological Answer : Conduct a systematic review using databases like PubMed or Google Scholar, filtering by publication date and impact factor. Compare experimental conditions (e.g., cell lines, concentrations) and statistical methods. Use tools like PRISMA guidelines to assess study quality and identify bias .

Advanced Research Questions

Q. How do I design experiments to resolve contradictions in reported binding affinities of this peptide?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., SPR vs. ITC for binding assays). Control variables such as buffer pH, ionic strength, and temperature. Perform statistical meta-analysis using software like RevMan to quantify heterogeneity and identify outliers .

Q. What advanced techniques validate the tertiary structure of this cysteine-containing peptide?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to assess secondary structure and nuclear magnetic resonance (NMR) for 3D conformation. For disulfide bond mapping, employ partial enzymatic digestion followed by LC-MS/MS .

Q. How can I model the peptide’s stability under physiological conditions?

  • Methodological Answer : Simulate degradation kinetics using HPLC to track time-dependent fragmentation. Adjust parameters like pH, temperature, and protease exposure. Compare in silico predictions (e.g., PeptideCutter) with empirical data to refine models .

Q. What strategies address low reproducibility in enzymatic cleavage studies of this peptide?

  • Methodological Answer : Standardize enzyme-to-substrate ratios and pre-treat enzymes (e.g., trypsin) to eliminate autolysis. Use quench-flow systems to capture transient intermediates. Validate results with kinetic modeling (e.g., Michaelis-Menten) and replicate across independent labs .

Methodological Challenges and Solutions

Q. How do I handle contradictory NMR and X-ray crystallography data for this peptide?

  • Methodological Answer : Reconcile discrepancies by analyzing sample preparation: NMR requires soluble peptides, while crystallography favors rigid structures. Use molecular dynamics simulations (e.g., GROMACS) to bridge solution- and solid-state data .

Q. What bioinformatics tools are best for predicting this peptide’s interaction partners?

  • Methodological Answer : Use docking software (AutoDock Vina) and databases like STRING or UniProt. Cross-reference with experimental pull-down assays and Co-IP to reduce false positives .

Q. How can I optimize in vivo delivery of this peptide for preclinical studies?

  • Methodological Answer :
    Test formulations (liposomes, PEGylation) to enhance bioavailability. Use fluorescent tags (e.g., FITC) for tracking in animal models. Monitor pharmacokinetics via LC-MS/MS and adjust dosing based on renal clearance rates .

Data Analysis and Reporting Standards

Q. What statistical frameworks are appropriate for dose-response studies of this peptide?

  • Methodological Answer :
    Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves. Report EC50/IC50 with 95% confidence intervals. Use ANOVA for multi-group comparisons and correct for multiple testing (Bonferroni) .

Q. How should I document peptide purity and characterization for publication?

  • Methodological Answer :
    Include HPLC chromatograms (≥95% purity), mass spectra with isotopic resolution, and CD/NMR spectra. Follow IUPAC guidelines for amino acid notation and deposition in repositories like PeptideAtlas .

Ethical and Reproducibility Considerations

Q. How do I ensure ethical sourcing of peptide synthesis reagents?

  • Methodological Answer :
    Procure Fmoc-amino acids from vendors with ISO certification. Document lot numbers and MSDS for traceability. Adhere to institutional biosafety protocols for hazardous reagents (e.g., TFA) .

Q. What steps improve reproducibility in peptide-based assays?

  • Methodological Answer :
    Pre-aliquot peptide stocks to avoid freeze-thaw cycles. Use internal controls (e.g., scrambled sequences) and blind experimenters to treatment groups. Share raw data via platforms like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.